molecular formula C8H10O3 B13075448 2-(Furan-2-yl)butanoic acid CAS No. 14497-26-8

2-(Furan-2-yl)butanoic acid

Cat. No.: B13075448
CAS No.: 14497-26-8
M. Wt: 154.16 g/mol
InChI Key: OICUGXPFKXWCAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-yl)butanoic acid is an organic compound belonging to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. The presence of the furan ring in this compound imparts unique chemical and physical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)butanoic acid typically involves the reaction of furan derivatives with butanoic acid precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a furan boronic acid with a butanoic acid derivative under palladium catalysis . This reaction is known for its mild conditions and high yield.

Industrial Production Methods: Industrial production of this compound may involve the use of biomass-derived furfural as a starting material. Furfural can be converted to furan derivatives through various chemical transformations, including hydrogenation and oxidation . The scalability of these methods makes them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(Furan-2-yl)butanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, including enzyme inhibition and receptor binding. These interactions can modulate biological processes, leading to the observed biological activities .

Comparison with Similar Compounds

Uniqueness: 2-(Furan-2-yl)butanoic acid is unique due to its specific structural features, which allow for diverse chemical reactivity and potential biological activities. Its combination of the furan ring with a butanoic acid moiety distinguishes it from other furan derivatives .

Properties

CAS No.

14497-26-8

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

2-(furan-2-yl)butanoic acid

InChI

InChI=1S/C8H10O3/c1-2-6(8(9)10)7-4-3-5-11-7/h3-6H,2H2,1H3,(H,9,10)

InChI Key

OICUGXPFKXWCAS-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CO1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.